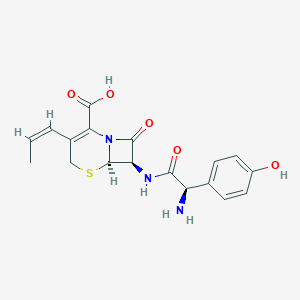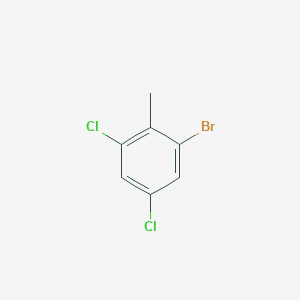
2-Bromo-4,6-dichlorotoluene
Overview
Description
2-Bromo-4,6-dichlorotoluene, also known as 1-bromo-3,5-dichloro-2-methylbenzene, is a chemical compound with the CAS Number: 115615-19-5 . It has a molecular weight of 239.93 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4,6-dichlorotoluene has been studied using Hartree Fock (HF) and Density Functional Theory (DFT)/B3LYP with the standard 6-31++G (d,p) basis set . The optimized molecular geometry, vibrational frequencies, and atomic charges in the ground state have been calculated .Physical And Chemical Properties Analysis
2-Bromo-4,6-dichlorotoluene is stored at ambient temperature . It is shipped at ambient temperature . The exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
Synthesis of Other Chemical Compounds
“1-Bromo-3,5-dichloro-2-methylbenzene” and “2-Bromo-4,6-dichlorotoluene” can be used as starting materials in the synthesis of other chemical compounds .
Bromodomain Inhibitors
Compounds similar to “1-Bromo-3,5-dichloro-2-methylbenzene” have been studied for their potential as bromodomain inhibitors . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the reading of epigenetic marks.
Photochemical Benzylic Bromination
“2-Bromo-4,6-dichlorotoluene” can be used in photochemical benzylic bromination reactions . This process involves the generation of bromine radicals, which can be used to brominate other compounds.
Anaerobic Catalytic Oxidation
“2-Bromo-4,6-dichlorotoluene” has been used as an oxidant and a solvent during anaerobic catalytic oxidation of secondary alcohols .
Isomerization Reactions
Compounds similar to “2-Bromo-4,6-dichlorotoluene” have been used in isomerization reactions . These reactions involve the rearrangement of atoms within a molecule to form an isomer.
Growth Supplement in Culture Media
“2-Bromo-4,6-dichlorotoluene” has been used as a growth supplement in the culture media of certain bacterial strains .
Safety And Hazards
2-Bromo-4,6-dichlorotoluene is classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-bromo-3,5-dichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUISTGVALPMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437562 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-dichloro-2-methylbenzene | |
CAS RN |
115615-19-5 | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


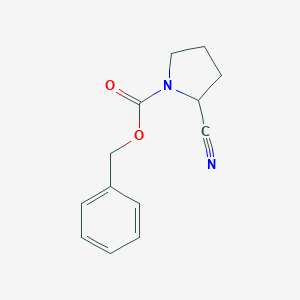
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
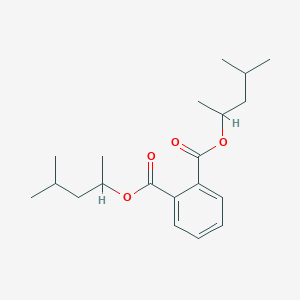


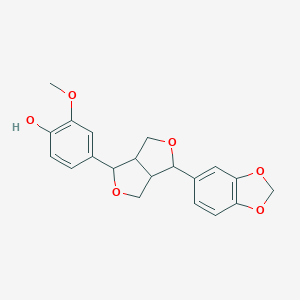

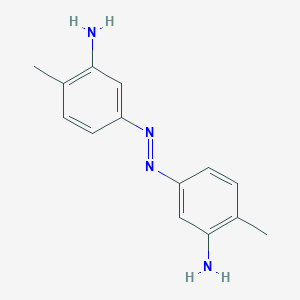

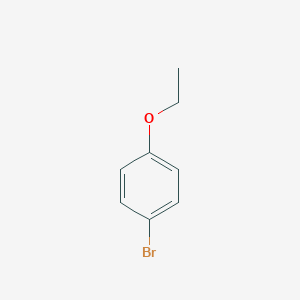
![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

